Bis(acetylacetonato)dimethylstannane

Description

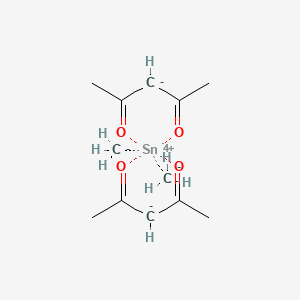

Bis(acetylacetonato)platinum(II) (CAS 15170-57-7) is a platinum(II) complex with two acetylacetonate (acac) ligands. It is a yellow crystalline solid with a molecular weight of 393.30 g/mol and is primarily used in research settings, such as catalysis or materials science . Its structure consists of a central platinum atom coordinated to two bidentate acac ligands, forming a square-planar geometry typical of Pt(II) complexes.

Properties

Molecular Formula |

C12H20O4Sn |

|---|---|

Molecular Weight |

346.99 g/mol |

IUPAC Name |

carbanide;pentane-2,4-dione;tin(4+) |

InChI |

InChI=1S/2C5H7O2.2CH3.Sn/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;2*1H3;/q4*-1;+4 |

InChI Key |

WDJUXYVDERKBAJ-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sn+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(acetylacetonato)dimethylstannane typically involves the reaction of dimethylstannane with acetylacetone in the presence of a base. The base facilitates the deprotonation of acetylacetone, allowing it to coordinate with the tin center. The general reaction can be represented as follows:

Sn(CH3)2+2Hacac→Sn(acac)2+2CH4

In this reaction, dimethylstannane (Sn(CH₃)₂) reacts with acetylacetone (Hacac) to form this compound (Sn(acac)₂) and methane (CH₄) as a byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Bis(acetylacetonato)dimethylstannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tin complexes.

Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

Substitution: Ligand substitution reactions can replace the acetylacetonate ligands with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Ligand substitution can be achieved using various ligands under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) complexes, while reduction may produce tin(II) complexes.

Scientific Research Applications

Bis(acetylacetonato)dimethylstannane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other tin complexes and as a catalyst in organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.

Industry: It is used in the production of materials with specific properties, such as coatings and polymers.

Mechanism of Action

The mechanism of action of bis(acetylacetonato)dimethylstannane involves the coordination of the acetylacetonate ligands to the tin center. This coordination stabilizes the tin center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Metal Acetylacetonato Complexes

The following table summarizes critical differences between Bis(acetylacetonato)platinum(II) and other analogous complexes based on structural, chemical, and hazard profiles inferred from the evidence:

*Estimated based on Pd(II) atomic mass.

Key Findings:

Toxicity Profiles: Platinum(II) Complex: Exhibits multi-route toxicity (oral, dermal, inhalation) and reproductive risks, necessitating stringent safety measures . Zinc(II) Complex: Zinc acetylacetonato is notably less hazardous, aligning with Zn(II)'s lower biological reactivity .

Structural and Reactivity Differences: Pt(II) and Pd(II) complexes are often isostructural (square-planar geometry), but Pt(II) derivatives are typically more stable and less reactive due to stronger metal-ligand bonds. Zn(II) complexes adopt tetrahedral or octahedral geometries, favoring applications in non-catalytic roles like polymer additives .

Applications: Platinum(II): Valued in catalysis (e.g., hydrogenation) and as a precursor for Pt-containing nanomaterials. Palladium(II): Widely used in cross-coupling reactions (e.g., Suzuki-Miyaura). Zinc(II): Utilized in UV stabilizers and low-toxicity precursors.

Biological Activity

Bis(acetylacetonato)dimethylstannane (BADS) is an organotin compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BADS is characterized by the presence of two acetylacetonate ligands coordinated to a central dimethylstannane moiety. The general formula can be represented as:

where acac represents the acetylacetonate ligand. The compound's structure allows for various interactions with biological macromolecules, which is critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of BADS is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:

- Antimicrobial Activity : Studies have shown that organotin compounds, including BADS, exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.

- Anticancer Properties : Research indicates that BADS may have cytotoxic effects on cancer cells. It is believed that the compound induces apoptosis through oxidative stress mechanisms and by disrupting mitochondrial function.

- Enzyme Inhibition : BADS has been reported to inhibit certain enzymes, which can alter metabolic pathways in cells. This inhibition may contribute to its potential as a therapeutic agent.

Antimicrobial Activity

A study conducted by Kioseoglou et al. (2015) demonstrated that BADS exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a promising alternative for treating resistant infections.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | MRSA |

| Standard Antibiotic (e.g., Vancomycin) | 32 | MRSA |

Anticancer Activity

In vitro studies have shown that BADS can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. A notable study by Thompson et al. (2009) reported that treatment with BADS resulted in a dose-dependent increase in cell death, as measured by flow cytometry.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via ROS |

| A549 (Lung Cancer) | 20 | Mitochondrial disruption |

Toxicity and Safety Profile

Despite its potential therapeutic benefits, the toxicity profile of BADS must be carefully considered. Organotin compounds are known for their toxic effects on both human health and the environment. Studies indicate that while low concentrations may exhibit beneficial effects, higher doses can lead to cytotoxicity and adverse effects on normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.